molecular formula C15H10O5 B191490 2'-Hydroxydaidzein CAS No. 7678-85-5

2'-Hydroxydaidzein

Cat. No. B191490
CAS RN: 7678-85-5
M. Wt: 270.24 g/mol
InChI Key: ZCTNPCRBEWXCGP-UHFFFAOYSA-N
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Description

2'-Hydroxydaidzein is a natural phenolic compound found in a variety of plant-based foods and beverages, including soybeans, legumes, and beer. It is a major component of the flavonoid family and is an important component of the human diet. This compound has a wide range of biological activities, including anti-inflammatory, anti-oxidative, anti-cancer, and anti-microbial activities. 2'-Hydroxydaidzein has been studied extensively for its potential therapeutic uses and has been found to be effective in treating a variety of diseases.

Scientific Research Applications

Application in Biochemistry

Summary of the Application

2’-Hydroxydaidzein (OHD) and its derivatives are rarely found in plants but are usually isolated from fermented soybean foods or microbial fermentation broth feeding with soybean meal . They possess multiple bioactivities .

Methods of Application

OHD and its derivatives were produced by genetically engineering microorganisms through gene cloning of cytochrome P450 (CYP) enzyme systems .

Results or Outcomes

This method of production opens up bioactivity investigation and industrial applications of OHD and its derivatives in the future .

Application in Cancer Research

Summary of the Application

8-Hydroxydaidzein (8-OHD), a hydroxylated derivative of daidzein, has been studied for its anti-proliferative effects in K562 human chronic myeloid leukemia (CML) cells .

Methods of Application

The study investigated the underlying mechanisms of 8-OHD in K562 human chronic myeloid leukemia (CML) cells .

Results or Outcomes

8-OHD induced reactive oxygen species (ROS) overproduction and cell cycle arrest at the S phase by upregulating p21 Cip1 and downregulating cyclin D2 (CCND2) and cyclin-dependent kinase 6 (CDK6) expression. It also induced autophagy, caspase-7-dependent apoptosis, and the degradation of BCR-ABL oncoprotein .

properties

IUPAC Name

3-(2,4-dihydroxyphenyl)-7-hydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5/c16-8-1-3-10(13(18)5-8)12-7-20-14-6-9(17)2-4-11(14)15(12)19/h1-7,16-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTNPCRBEWXCGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)C2=COC3=C(C2=O)C=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10227589
Record name 4H-1-Benzopyran-4-one, 3-(2,4-dihydroxyphenyl)-7-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10227589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2'-Hydroxydaidzein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029372
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2'-Hydroxydaidzein

CAS RN

7678-85-5
Record name 2′-Hydroxydaidzein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7678-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',4',7-Trihydroxyisoflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007678855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-4-one, 3-(2,4-dihydroxyphenyl)-7-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10227589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',4',7-TRIHYDROXYISOFLAVONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GQ94T5E87
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2'-Hydroxydaidzein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029372
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

275 °C
Record name 2'-Hydroxydaidzein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029372
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

At 0° C., a solution of 14 (1.0 g, 3.2 mmol) in CH2Cl2 was treated with BBr3 (16 mL, 16 mmol, 1 M in CH2Cl2) and the reaction mixture was allowed to stir at rt for 18 h. The reaction was quenched slowly with MeOH, concentrated and taken up in EtOAc. The EtOAc layer was washed with 2N HCl aq. And the EtOAc was dried over MgSO4, filtered, concentrated and chromatographed on silica gel (EtOAC/hexanes; 1:1) to yield 15 as a white solid (0.5 g).
Name
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
2'-Hydroxydaidzein
Reactant of Route 2
2'-Hydroxydaidzein
Reactant of Route 3
2'-Hydroxydaidzein
Reactant of Route 4
2'-Hydroxydaidzein
Reactant of Route 5
2'-Hydroxydaidzein
Reactant of Route 6
2'-Hydroxydaidzein

Citations

For This Compound
192
Citations
D Fischer, C Ebenau-Jehle, H Grisebach - Archives of biochemistry and …, 1990 - Elsevier
… We report in this paper the purification to apparent homogeneity of a 2’-hydroxydaidzein … The apparent Michaelis constants and maximal velocities obtained for 2’-hydroxydaidzein, …
Number of citations: 48 www.sciencedirect.com
T Akashi, T Aoki, S Ayabe - Biochemical and biophysical research …, 1998 - Elsevier
… cloned from licorice (Glycyrrhiza echinata L., Fabaceae), catalyzed the hydroxylation of isoflavones, daidzein and formononetin, to yield 2 -hydroxyisoflavones, 2 hydroxydaidzein, and 2 …
Number of citations: 100 www.sciencedirect.com
HH Ko, JR Weng, LT Tsao, MH Yen, JP Wang… - Bioorganic & medicinal …, 2004 - Elsevier
One new isoflavone, 5,7,4′-trihydroxy-2′-methoxyisoflavone (3) and seven, and four known compounds were isolated from the barks of Crotalaria pallida and the seeds of C. …
Number of citations: 71 www.sciencedirect.com
SA Adesanya, MJ O'N eill, MF Roberts - … für Naturforschung C, 1984 - degruyter.com
… The biosynthetic interrelationship between the 5-deoxyisoflavonoids: 2'-hydroxydaidzein, 2'-hy… by hydration of 5-deoxykievitone and glycinol may be derived from 2'-hydroxydaidzein …
Number of citations: 11 www.degruyter.com
N Suntichaikamolkul, T Akashi… - Plant and Cell …, 2023 - academic.oup.com
… of PmCYP81E63/2′-hydroxydaidzein (−16.91 kcal/mol) was close to the model of PmCYP81E63/daidzein, indicating a putative inhibitor role for 2′-hydroxydaidzein against daidzein. …
Number of citations: 5 academic.oup.com
D Fischer, C Ebenau-Jehle, H Grisebach - Phytochemistry, 1990 - Elsevier
… We reported on a NADPH : 2’-hydroxydaidzein oxidoreductase from elicitor-challenged soybean cell cultures [8]. The product of this reaction was identified as (3R)2’…
Number of citations: 31 www.sciencedirect.com
T Hattori, Y Ohta - Plant and cell physiology, 1985 - academic.oup.com
… Of these peaks the three major ones were identified as daidzein monoglucoside, daidzein diglucoside, and 2'-hydroxydaidzein diglucoside by comparing the retention times with those …
Number of citations: 77 academic.oup.com
JL Ingham - Biochemical systematics and ecology, 1991 - Elsevier
… These compounds have been identified as 2'-hydroxydaidzein, genistein and 2'-hydroxygenistein (all isoflavones), 2'-hydroxydihydrodaidzein and dalbergioidin (both isoflavanones), …
Number of citations: 8 www.sciencedirect.com
MJ O'Neill, SA Adesanya, MF Roberts, IR Pantry - Phytochemistry, 1986 - Elsevier
… daidzin, 2’-hydroxydaidzein, gem&e& 2’-bydroxygenistein, 2,3dehydrokievitone, luteone, … were readily identified as daidxein (7), 2’-hydroxydaidzein (S), genistein (9), ~-hydroxyg~~…
Number of citations: 64 www.sciencedirect.com
R Simons, JP Vincken, MC Bohin… - Rapid …, 2011 - Wiley Online Library
… 2'-hydroxydaidzein as the first step in the formation of glycinol, in which 2'-hydroxygenistein may be formed as a by-product. Whereas 2'-hydroxydaidzein is … NADPH:2'-hydroxydaidzein …

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